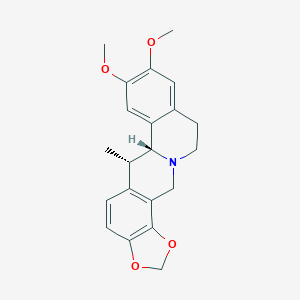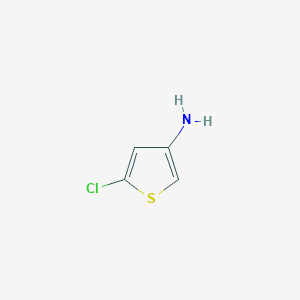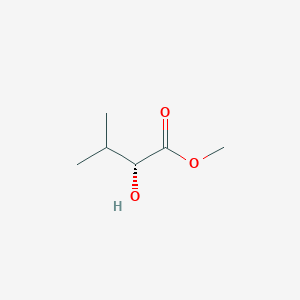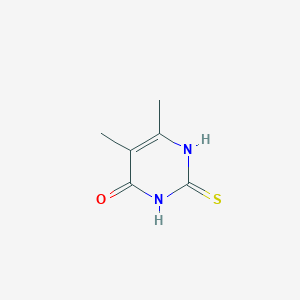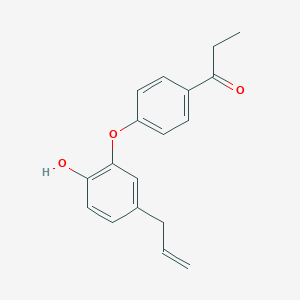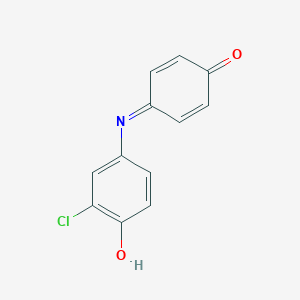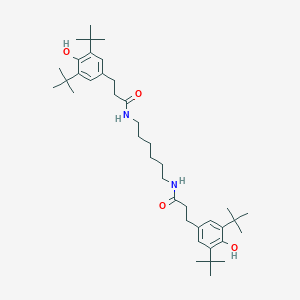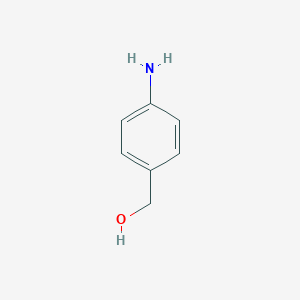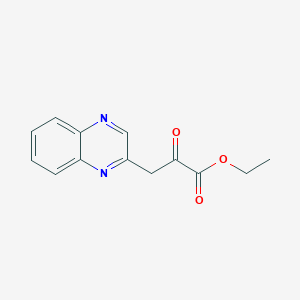
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate, commonly known as quinoxaline-2-carboxylic acid ethyl ester, is a heterocyclic compound with a quinoxaline ring. This compound has gained attention in the field of chemistry due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate is not fully understood. However, studies have suggested that this compound may exert its antibacterial and antifungal activities by inhibiting the biosynthesis of nucleic acids. It may also inhibit the activity of certain enzymes involved in viral replication.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate has been found to exhibit low toxicity in animal studies. It has also been shown to possess antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-oxo-3-(2-quinoxalinyl)propanoate in lab experiments is its ease of synthesis. However, its low solubility in water may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the research of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate. One direction is the investigation of its potential use as an anticancer agent. Another direction is the study of its potential neuroprotective effects. Additionally, the development of more efficient synthesis methods may allow for the production of larger quantities of this compound, which could facilitate further research.
Métodos De Síntesis
The synthesis of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate involves the condensation of ethyl acetoacetate with 1,2-diaminobenzene in the presence of acetic acid. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method yields a white crystalline powder with a melting point of 175-178°C.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been found to possess antibacterial, antifungal, and antiviral activities. It has also been studied for its potential anticancer properties.
Propiedades
Número CAS |
7248-83-1 |
|---|---|
Nombre del producto |
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate |
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
ethyl 2-oxo-3-quinoxalin-2-ylpropanoate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8H,2,7H2,1H3 |
Clave InChI |
RDPDMHOSYBRUFV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |
SMILES canónico |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |
Otros números CAS |
7248-83-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




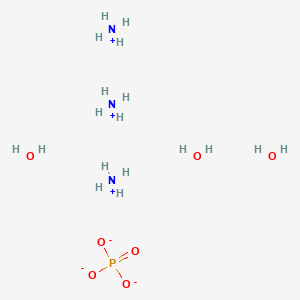
![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)
